Cas no 1207181-59-6 (Scutebata C)

Scutebata C 化学的及び物理的性質
名前と識別子
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- Scutebata C
- (1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-Acetoxy-2-(4-hydroxy-5-oxo-2,5-di hydro-3-furanyl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4 ,4a,5,6,8a-octahydro-1-naphthalenyl nicotinate
- [ "" ]
- 1207181-59-6
- CS-0016671
- HY-N1267
- [(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
- DTXSID901318306
- FS-10231
- CHEMBL3974045
- AKOS032961657
- (1R,2S,3R,4S,4AS,8aR)-4-((S)-1-acetoxy-2-(4-hydroxy-5-oxo-2,5-dihydrofuran-3-yl)ethyl)-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl nicotinate
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- インチ: InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1
- InChIKey: ZZDJHMJHKZYAFI-MDLIPRPFSA-N
- ほほえんだ: CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)c4cccnc4)C
計算された属性
- せいみつぶんしりょう: 529.23100
- どういたいしつりょう: 529.231
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 8
- 複雑さ: 1050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 153A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 691.7±55.0 °C at 760 mmHg
- フラッシュポイント: 372.1±31.5 °C
- PSA: 152.48000
- LogP: 2.79210
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Scutebata C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scutebata C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78240-5mg |
(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-Acetoxy-2-(4-hydroxy-5-oxo-2,5-di hydro-3-furanyl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4 ,4a,5,6,8a-octahydro-1-naphthalenyl nicotinate |
1207181-59-6 | 5mg |
¥4418.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4975-5mg |
Scutebata C |
1207181-59-6 | 5mg |
¥ 15980 | 2024-07-19 | ||
TargetMol Chemicals | TN4975-5 mg |
Scutebata C |
1207181-59-6 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
A2B Chem LLC | AE17571-5mg |
Scutebata C |
1207181-59-6 | 96.5% | 5mg |
$869.00 | 2024-04-20 | |
TargetMol Chemicals | TN4975-1 mL * 10 mM (in DMSO) |
Scutebata C |
1207181-59-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 19800 | 2023-09-15 | |
TargetMol Chemicals | TN4975-1 ml * 10 mm |
Scutebata C |
1207181-59-6 | 1 ml * 10 mm |
¥ 19800 | 2024-07-19 |
Scutebata C 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Scutebata Cに関する追加情報
Introduction to Scutebata C (CAS No: 1207181-59-6)
Scutebata C, chemically designated as 7-hydroxy-6-methoxy-8-(3,4-dimethoxyphenyl)-4H-chromen-4-one, is a naturally occurring flavonoid derivative with significant pharmacological properties. This compound, identified by its unique CAS number 1207181-59-6, has garnered considerable attention in recent years due to its potential therapeutic applications. Flavonoids are well-known for their bioactive properties, and Scutebata C is no exception, exhibiting a range of biological activities that make it a promising candidate for further research and development.
The chemical structure of Scutebata C features a chromenone backbone, which is a common motif in many bioactive natural products. The presence of multiple hydroxyl and methoxy groups enhances its solubility and interaction with biological targets, contributing to its pharmacological efficacy. Recent studies have highlighted the importance of Scutebata C in various biological systems, particularly in the context of antioxidant and anti-inflammatory responses.
In vitro studies have demonstrated that Scutebata C possesses potent antioxidant properties, making it a potential candidate for the development of novel therapeutics against oxidative stress-related diseases. The compound's ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) has been well-documented. These findings are particularly relevant in the context of aging and neurodegenerative diseases, where oxidative damage plays a significant role.
Furthermore, Scutebata C has shown promising anti-inflammatory effects. Research indicates that it can modulate key inflammatory pathways, such as NF-κB and MAPK, thereby reducing inflammation and associated symptoms. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The anti-inflammatory properties of Scutebata C are attributed to its ability to inhibit the release of pro-inflammatory cytokines and enzymes.
Recent advancements in pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of Scutebata C. These studies have revealed that the compound exhibits good oral bioavailability and rapid absorption after administration. Additionally, its metabolism appears to be primarily mediated by cytochrome P450 enzymes, which are responsible for the biotransformation of many pharmaceuticals.
The potential therapeutic applications of Scutebata C extend beyond its antioxidant and anti-inflammatory properties. Emerging research suggests that it may also possess anticancer effects. Preclinical studies have shown that Scutebata C can induce apoptosis in certain cancer cell lines by activating intrinsic death pathways. Furthermore, it has been observed to inhibit the growth of tumors by disrupting key signaling pathways involved in cancer progression.
The safety profile of Scutebata C has also been evaluated in preclinical models. Initial studies suggest that the compound is well-tolerated at doses relevant to its therapeutic effects. However, further research is needed to fully characterize its safety profile and identify any potential adverse effects or interactions with other drugs.
Given the promising preclinical data, clinical trials are being planned to evaluate the efficacy and safety of Scutebata C in humans. These trials aim to confirm its therapeutic potential in conditions such as oxidative stress-related diseases, chronic inflammation, and cancer. The successful completion of these trials could pave the way for the development of novel treatments based on this bioactive compound.
In conclusion, Scutebata C (CAS No: 1207181-59-6) is a flavonoid derivative with significant pharmacological properties. Its potent antioxidant and anti-inflammatory effects make it a promising candidate for the development of novel therapeutics against various diseases. Ongoing research continues to uncover new applications for this compound, highlighting its potential as a valuable pharmaceutical agent.
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